1-Chloro-3-(methanesulfonyl)-5-nitrobenzene

Catalog No.
S14537699
CAS No.
62606-14-8
M.F
C7H6ClNO4S
M. Wt
235.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene

CAS Number

62606-14-8

Product Name

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene

IUPAC Name

1-chloro-3-methylsulfonyl-5-nitrobenzene

Molecular Formula

C7H6ClNO4S

Molecular Weight

235.65 g/mol

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3

InChI Key

JODICKQEXNVUDV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Cl

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is an aromatic compound characterized by the presence of a chlorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is C7H7ClN2O3SC_7H_7ClN_2O_3S, and it has a molar mass of approximately 218.65 g/mol. The compound is notable for its unique structural features, which influence its chemical reactivity and biological activity.

  • Electrophilic Aromatic Substitution (EAS): The nitro group acts as a deactivating and meta-directing group, influencing the substitution pattern on the benzene ring.
  • Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups such as the nitro and methanesulfonyl groups makes it susceptible to nucleophilic attack, allowing for substitution reactions with nucleophiles like amines or alcohols.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

These reactions are significant in synthetic organic chemistry, where they facilitate the formation of more complex molecules.

The biological activity of 1-chloro-3-(methanesulfonyl)-5-nitrobenzene has been explored in various studies. Compounds containing similar functional groups have demonstrated potential as enzyme inhibitors, particularly against carbonic anhydrases, which are important in various physiological processes. The methanesulfonyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Several synthesis methods have been reported for 1-chloro-3-(methanesulfonyl)-5-nitrobenzene:

  • Nitration of 1-Chloro-3-Methoxybenzene: This method involves the nitration of 1-chloro-3-methoxybenzene using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group selectively.
  • Sulfonation: The introduction of the methanesulfonyl group can be achieved through sulfonation reactions, where chlorinated benzene derivatives react with methanesulfonyl chloride under basic conditions.
  • Electrophilic Substitution Reactions: Utilizing electrophilic substitution techniques can also yield this compound by controlling reaction conditions to favor specific substitutions.

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific enzymatic pathways.
  • Agrochemicals: The compound may be used in the development of agrochemicals due to its potential biological activity.
  • Dyes and Pigments: Its unique structure allows it to be utilized in dye manufacturing processes.

Interaction studies involving 1-chloro-3-(methanesulfonyl)-5-nitrobenzene focus on its role as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit carbonic anhydrase enzymes, suggesting that this compound may exhibit similar inhibitory effects. Investigations into its interaction with biological receptors and metabolic pathways are crucial for understanding its potential therapeutic applications.

1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-4-nitrobenzeneChlorine and nitro groups at different positionsMore reactive due to para-substitution
2-Chloro-5-nitrobenzenesulfonic acidSulfonic acid group instead of methanesulfonylHigher acidity; used in different chemical contexts
1-Nitro-2-chlorobenzeneNitro group at different positionDifferent electronic properties affecting reactivity

The uniqueness of 1-chloro-3-(methanesulfonyl)-5-nitrobenzene lies in its specific substitution pattern, which imparts distinct electronic and steric properties that make it valuable for targeted synthetic applications and potential biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

234.9706065 g/mol

Monoisotopic Mass

234.9706065 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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